丁基 乙烯基(甲基)膦酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

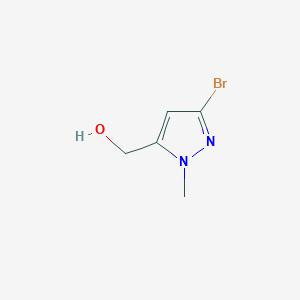

Butyl ethenyl(methyl)phosphinate is a chemical compound with the CAS Number: 5238-94-8 . It has a molecular weight of 162.17 and its IUPAC name is butyl methyl (vinyl)phosphinate .

Synthesis Analysis

The synthesis of phosphinic acids and derivatives like Butyl ethenyl(methyl)phosphinate often begins with phosphorous acid, exploiting its reactive P−H bond . The phosphonic acid can be alkylated using the commercially available Grignard reagent . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Molecular Structure Analysis

The InChI code for Butyl ethenyl(methyl)phosphinate is 1S/C7H15O2P/c1-4-6-7-9-10 (3,8)5-2/h5H,2,4,6-7H2,1,3H3 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

Phosphinic and phosphonic acids, which include Butyl ethenyl(methyl)phosphinate, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .

科学研究应用

Hydrolysis and Dealkylation

Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . The hydrolysis may take place both under acidic and basic conditions .

Biological Activity

Phosphinic and phosphonic acids are of great importance due to their biological activity . Most of them are known as antibacterial agents . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .

Bioisosteric Groups

Phosphinic acids and derivatives can act as bioisosteric groups . In life science, bioisosteres are substituents or functional groups which induce similar biological response . Bioisosterism is a useful strategy to address a number of aspects associated with the development of drug candidates .

Synthesis of Fluoro Analogues

The preparation of the racemic fluoro analogues was achieved starting from (diethoxyethyl)phosphinate and (methyl)phosphinate . After transformation into the corresponding silylphosphonites, they were subjected to the addition to ethyl 2-fluoroacrylate affording 4-phosphino-2-fluoropropanoates .

Agricultural Applications

Phosphonates have also been used for herbicidal, fungicidal, and insecticidal applications . The use of phosphonate structures to modify natural products is expected to yield new and highly active agricultural pilot compounds .

属性

IUPAC Name |

1-[ethenyl(methyl)phosphoryl]oxybutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O2P/c1-4-6-7-9-10(3,8)5-2/h5H,2,4,6-7H2,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTAXHZDWJQTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl ethenyl(methyl)phosphinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

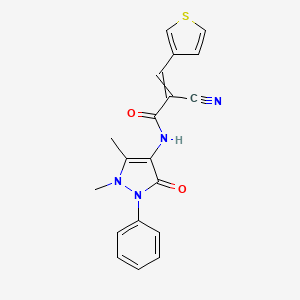

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2718744.png)

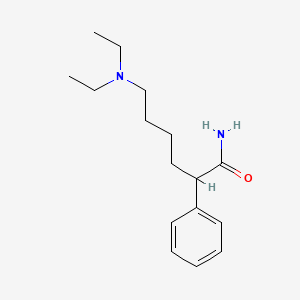

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2718747.png)

![1-ethyl-5-((3-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2718759.png)